molecular formula C14H27BrO B13633184 1-Bromo-2-(octyloxy)cyclohexane

1-Bromo-2-(octyloxy)cyclohexane

Katalognummer: B13633184
Molekulargewicht: 291.27 g/mol
InChI-Schlüssel: SLEVSJVKATWFHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(octyloxy)cyclohexane is an organic compound with the molecular formula C14H27BrO. It is a brominated cyclohexane derivative where a bromine atom is attached to the first carbon of the cyclohexane ring, and an octyloxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-(octyloxy)cyclohexane can be synthesized through a multi-step process. One common method involves the bromination of 2-(octyloxy)cyclohexanol. The reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(octyloxy)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions (E2): Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The octyloxy group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(octyloxy)cyclohexanol or 2-(octyloxy)cyclohexylamine.

    Elimination Reactions: Major products are cyclohexenes with varying degrees of substitution.

    Oxidation: Products include 2-(octyloxy)cyclohexanone or 2-(octyloxy)cyclohexanal.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(octyloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(octyloxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and structures. The octyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2-(hexyloxy)cyclohexane
  • 1-Bromo-2-(decyloxy)cyclohexane
  • 1-Chloro-2-(octyloxy)cyclohexane

Uniqueness

1-Bromo-2-(octyloxy)cyclohexane is unique due to its specific combination of a bromine atom and an octyloxy group on the cyclohexane ring. This combination imparts distinct reactivity and properties compared to similar compounds with different alkyl or halogen substituents. The length of the octyloxy chain also influences the compound’s physical and chemical behavior, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H27BrO

Molekulargewicht

291.27 g/mol

IUPAC-Name

1-bromo-2-octoxycyclohexane

InChI

InChI=1S/C14H27BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14H,2-12H2,1H3

InChI-Schlüssel

SLEVSJVKATWFHV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1CCCCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.